molecular formula C21H13F3N2O4 B1681222 Talniflumate CAS No. 66898-62-2

Talniflumate

Cat. No. B1681222
CAS RN: 66898-62-2
M. Wt: 414.3 g/mol
InChI Key: ANMLJLFWUCQGKZ-UHFFFAOYSA-N
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Description

Talniflumate is a phthalidyl ester of niflumic acid . It acts as an anti-inflammatory molecule and a mucoregulator . It is used as a potent therapeutic for cystic fibrosis, chronic obstructive pulmonary disease, and asthma . It also has potent analgesic effects and is widely used to treat inflammatory disorders, such as rheumatoid arthritis and osteoarthritis .


Synthesis Analysis

This compound is synthesized by the esterification of a carboxyl group of niflumic acid with the phthalidyl moiety . It exerts activity in the body through conversion to niflumic acid . A simple and rapid quantification method was developed for determining both this compound and niflumic acid in human plasma .


Molecular Structure Analysis

The molecular formula of this compound is C21H13F3N2O4 . The structure of this compound was refined by full-matrix least-squares procedures . In the crystal structure of the title compound, weak intermolecular interactions of C3-H3…O4 and C2-H1…O3 link the molecules into zigzag chains along the c-axis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.33 and a density of 1.49±0.1 g/cm3 . Its melting point is 165-167°C and boiling point is 534.6±50.0 °C . It is a white to pale yellow crystalline powder .

Scientific Research Applications

1. Genetic Polymorphisms and Pharmacokinetics

Talniflumate, a phthalidyl ester of niflumic acid, exhibits potent analgesic and anti-inflammatory effects, making it effective for treating inflammatory disorders like rheumatoid arthritis. A study involving Korean volunteers identified significant single nucleotide polymorphisms (SNPs) affecting this compound's pharmacokinetics (PK), crucial for personalized therapy development (Li Jin et al., 2017).

2. Potential in Treating Respiratory Conditions

This compound, initially developed by Laboratorios Bago and later by Genaera, is explored as a mucoregulator for cystic fibrosis, chronic obstructive pulmonary disease, and asthma. Phase I and II trials have been conducted to assess its efficacy in these conditions (Darryl Knight, 2004).

3. Enhancing Solubility for Better Bioavailability

Addressing the low bioavailability of water-insoluble this compound, research has focused on solubilizing it in microemulsion systems. Studies showed significant improvements in solubility, suggesting potential for better dosage forms (Gye-Won Lee et al., 2008).

4. Investigating Pharmacokinetics for Bioequivalence

Another study compared the pharmacokinetics of different this compound formulations to establish bioequivalence, an essential factor for regulatory approval and clinical use (Yun Kim et al., 2017).

5. Interaction with Gastric Mucosa

Research on this compound's effects on gastric mucosa, particularly in rats, showed a lower lesion index compared to other compounds, indicating its safer profile in terms of gastric impact (R. Sanchez et al., 1982).

6. Application in Cystic Fibrosis

This compound has shown potential in increasing survival in a cystic fibrosis mouse model, indicating its therapeutic utility in treating intestinal complications associated with cystic fibrosis (N. Walker et al., 2006).

7. Role in Mucin Biosynthesis and Cancer Research

A study identified this compound as an inhibitor of the mucin-synthesizing enzyme GCNT3, suggesting its role in disrupting mucin production and offering potential applications in cancer research, particularly pancreatic cancer (C. Rao et al., 2016).

8. Neuroprotective Potential

Recent research has explored this compound's interactions with NMDA receptors, revealing its potential as a neuroprotective agent and opening avenues for its application in neurological disorders (Meixi He et al., 2023).

Mechanism of Action

Target of Action

Talniflumate primarily targets the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . This enzyme plays a crucial role in the production of mucins, which are glycoproteins that protect and lubricate many body surfaces .

Mode of Action

This compound acts as a strong and selective inhibitor of GCNT3 . By inhibiting this enzyme, this compound effectively decreases the gene expression of GCNT3 and the subsequent production of mucins both in vivo and in vitro . This interaction with its target leads to a decrease in mucin synthesis, which can have significant effects on various diseases, particularly those involving inflammation and mucus overproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mucin O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, specifically the addition of sugars to the oxygen atom of serine or threonine residues . By inhibiting GCNT3, this compound disrupts this pathway, leading to a decrease in mucin production .

Pharmacokinetics

This compound is a prodrug of niflumic acid, meaning it is metabolized into niflumic acid in the body . It undergoes extensive first-pass biotransformation to niflumic acid . The pharmacokinetic parameters such as AUC, Cmax, Tmax, and MRT of this compound are similar to those of niflumic acid . The plasma concentration of niflumic acid at 30 minutes after this compound dosing is significantly higher than that of niflumic acid dosing .

Result of Action

The inhibition of mucin synthesis by this compound has several molecular and cellular effects. It leads to an increase in T cell activation and recognition , as demonstrated in both mouse and human organoid interaction platforms . This can enhance the immune response to certain diseases. In vivo experiments have shown that this compound can boost immune infiltration , thereby increasing the efficacy of chemotherapy .

Action Environment

Genetic factors can influence the action, efficacy, and stability of this compound . A study found several single nucleotide polymorphisms (SNPs) that showed significant associations with this compound’s pharmacokinetic parameters . These findings suggest that individual genetic variations could affect the absorption and metabolism of this compound, potentially influencing its therapeutic efficacy .

Safety and Hazards

Talniflumate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Talniflumate has been shown to abrogate the mucin immune suppressive barrier, improving the efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer . This suggests that the combination of this compound, an anti-inflammatory drug, with chemotherapy could effectively improve the anti-tumor effect in pancreatic ductal adenocarcinoma .

properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLJLFWUCQGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046740
Record name Talniflumate
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Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker.
Record name Talniflumate
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CAS RN

66898-62-2
Record name Talniflumate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Talniflumate [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Talniflumate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09295
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Talniflumate
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Record name TALNIFLUMATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To 80 ml of xylene, under reflux, m-trifluoromethylaniline (32.2 g) is added. Then, 29 g of phthalidyl 2-chloro-3-pyridinecarboxylate prepared in accordance with Example 1, Supra (divided in two fractions) is poured into the mixture with an interval of 15 minutes between each addition. The reaction mixture so obtained is maintained under reflux for 5 hours, and then cooled by pouring the mixture into an ice/water bath. To allow the complete crystallization of the desired product, the poured reaction mixture is maintained for 2 hours at a temperature of 0°-5° C. The precipitate is collected by filtration and dried under vacuum, at a temperature of 40° C. A yield of 34.1 g (82.3% of theory) of phthalidyl 2-(3-trifluoromethylanilino)-3-pyridinecarboxylate is obtained (m.p. 159°-162° C.). Recrystallizing the compound with 6 volumes of ethyl acetate, 28.4 g (68.5% yield) is obtained (m.p. 164°-5° C.).
Quantity
32.2 g
Type
reactant
Reaction Step One
Name
phthalidyl 2-chloro-3-pyridinecarboxylate
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (20 ml) and 3-bromophthalide (21.3 g) were added to a suspension of 2(3'-trifluormethylanilino)-nicotinic acid (28,2 g in 500 ml of acetone). The mixture was refluxed during 4 hours. The obtained greenish yellow suspension was poured into 6000 ml of water, which was previously heated at 50° C. The stirred reaction mixture was cooled to 5° C., and the formed precipitate was filtered and washed with cool water. Yield: 52% (20.5 g) of phthalidyl 2-(3'-trifluormethylanilino)-pyridin-3-carboxylate, m.p: 162°-164° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
6000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is talniflumate and what is its primary mechanism of action?

A1: this compound is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, this compound has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []

Q2: How does this compound impact mucin production in pancreatic cancer?

A2: this compound inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]

Q3: Does this compound affect mCLCA3 expression in cystic fibrosis mice?

A3: Interestingly, oral administration of this compound did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []

Q4: What is the impact of this compound on intestinal function in cystic fibrosis mice?

A4: Studies show that this compound significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of this compound in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]

Q7: Have computational methods been used to study this compound?

A7: Yes, in silico molecular docking simulations were used to investigate this compound's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests this compound can effectively target and inhibit GCNT3. []

Q8: Are there any QSAR models developed for this compound or related compounds?

A8: The provided abstracts do not mention the development of specific QSAR models for this compound.

Q9: What is known about the stability of this compound?

A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized this compound formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []

Q10: Are there any formulation strategies to improve this compound's delivery?

A11: Beyond soft capsules, research also points towards the development of this compound extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []

Q11: How is this compound metabolized in the body?

A12: this compound is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []

Q12: What is the effect of pH on the pharmacokinetics of this compound?

A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after this compound administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []

Q13: Are there any genetic factors known to affect this compound pharmacokinetics?

A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in this compound pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for this compound. []

Q14: How is this compound eliminated from the body?

A14: The specific elimination pathways of this compound and its active metabolite, niflumic acid, are not detailed in the provided abstracts.

Q15: Has this compound shown efficacy in preclinical models of disease?

A17: Yes, this compound has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that this compound, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []

Q16: What is the evidence for this compound's clinical efficacy?

A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with this compound had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.

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